molecular formula C18H21N3O3 B2888664 6-Methyl-2-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2319809-42-0

6-Methyl-2-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2888664
CAS No.: 2319809-42-0
M. Wt: 327.384
InChI Key: VRZGQHLZPNOBNZ-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyridazinone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors that play key roles in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-2-({1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one include other pyridazinone derivatives and azetidine-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct properties and activities. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-5-3-4-6-16(13)24-12-18(23)20-9-15(10-20)11-21-17(22)8-7-14(2)19-21/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZGQHLZPNOBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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